molecular formula C19H23ClN6O B10938622 N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10938622
M. Wt: 386.9 g/mol
InChI Key: RUFDVEWGRYACAK-UHFFFAOYSA-N
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Description

N~4~-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole and pyridine rings, followed by the introduction of the substituents. Common synthetic routes include:

    Formation of the Pyrazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Pyridine Ring: This can be achieved through various methods, including condensation reactions.

    Introduction of Substituents: The substituents are introduced through nucleophilic substitution, electrophilic addition, or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~4~-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups.

Scientific Research Applications

N~4~-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N4-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N~4~-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: shares similarities with other pyrazolo[3,4-b]pyridine derivatives, such as:

Uniqueness

The uniqueness of N4-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substituents and their arrangement, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H23ClN6O

Molecular Weight

386.9 g/mol

IUPAC Name

N-[3-(4-chloropyrazol-1-yl)-2-methylpropyl]-6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H23ClN6O/c1-11(9-26-10-14(20)8-22-26)7-21-19(27)15-6-16(13-4-5-13)23-18-17(15)12(2)24-25(18)3/h6,8,10-11,13H,4-5,7,9H2,1-3H3,(H,21,27)

InChI Key

RUFDVEWGRYACAK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NCC(C)CN4C=C(C=N4)Cl)C

Origin of Product

United States

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